![molecular formula C11H17Cl3N2O B2835712 2-Chloro-4-[(piperazin-1-yl)methyl]phenol dihydrochloride CAS No. 2089257-94-1](/img/structure/B2835712.png)

2-Chloro-4-[(piperazin-1-yl)methyl]phenol dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Chloro-4-[(piperazin-1-yl)methyl]phenol dihydrochloride” is an organic compound with the chemical formula C11H17Cl3N2O and a molecular weight of 299.63 . It appears as a powder at room temperature .

Molecular Structure Analysis

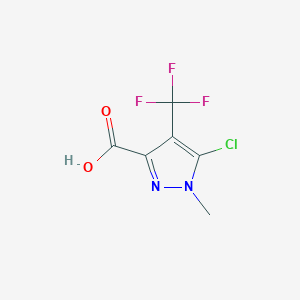

The IUPAC name for this compound is “2-chloro-4-(piperazin-1-ylmethyl)phenol; dihydrochloride”. Its InChI code is “1S/C11H15ClN2O.2ClH/c12-10-7-9(1-2-11(10)15)8-14-5-3-13-4-6-14;;/h1-2,7,13,15H,3-6,8H2;2*1H” and the InChI key is "CRZKCBUZLVZUFM-UHFFFAOYSA-N" .科学的研究の応用

Ligand Synthesis and Complex Formation

Pentadentate Ligand Formation : A study by Sujatha et al. (2000) describes the synthesis of various pentadentate ligands, including 4-chloro-3-methyl-2[(prolin-1-yl)methyl]-6-[N-phenyl piperazin-1-yl)methyl]phenol, and the corresponding Cu(II) complexes. These complexes are characterized by their electrochemical and spectral properties (Sujatha et al., 2000).

Synthesis of Unsymmetrical Binucleating Ligands : Research by Amudha et al. (1999) involves synthesizing new unsymmetrical binucleating ligands and their copper(II) complexes. These ligands include derivatives similar in structure to 2-Chloro-4-[(piperazin-1-yl)methyl]phenol dihydrochloride. Their spectral, electrochemical, and magnetic properties were studied (Amudha et al., 1999).

End-off Ligand Synthesis for Metal Complexes : A study by Bharathi et al. (2007) involved synthesizing symmetric, end-off, N-methyl piperazine armed binucleating ligands and their Cu(II), Ni(II), and Zn(II) complexes. These complexes demonstrated significant electrochemical and spectral analysis (Bharathi et al., 2007).

Biological Applications and Synthesis

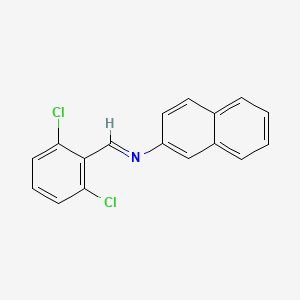

DNA/Protein Binding and Anticancer Activity : Manna et al. (2019) synthesized Schiff bases with tridentate O,N,N′ donor sets, used for copper(II) complexes synthesis. These complexes showed DNA/protein binding capabilities and moderate anticancer activity against human breast cancer cell lines (Manna et al., 2019).

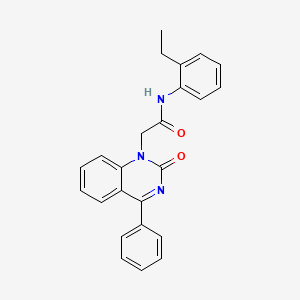

Novel Derivatives Synthesis for Pharmacological Evaluation : Kumar et al. (2017) synthesized a novel series of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, showing significant antidepressant and antianxiety activities in animal models (Kumar et al., 2017).

Corrosion Inhibition in N80 Steel : Yadav et al. (2016) studied the inhibitive action of synthesized benzimidazole derivatives, including 2-(1-((piperazine-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)phenol, on the corrosion of N80 steel in hydrochloric acid. They found these compounds to be effective corrosion inhibitors (Yadav et al., 2016).

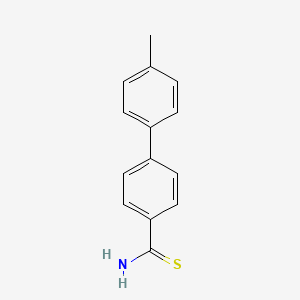

Photoluminescent Properties and Electron Transfer : Gan et al. (2003) investigated novel piperazine substituted naphthalimide model compounds for their photoluminescence properties and photo-induced electron transfer. These studies are crucial for developing advanced materials and sensors (Gan et al., 2003).

Safety and Hazards

作用機序

Target of Action

It is known that piperazine derivatives, which this compound is a part of, show a wide range of biological and pharmaceutical activity . For instance, some piperazine derivatives exhibit high specific affinity for histamine H1 receptor .

Mode of Action

Based on the known actions of similar piperazine derivatives, it can be inferred that this compound may interact with its targets, leading to changes in cellular processes .

Biochemical Pathways

Given the broad biological and pharmaceutical activity of piperazine derivatives, it is likely that multiple pathways could be affected .

Result of Action

Based on the known actions of similar piperazine derivatives, it can be inferred that this compound may lead to changes in cellular processes .

特性

IUPAC Name |

2-chloro-4-(piperazin-1-ylmethyl)phenol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O.2ClH/c12-10-7-9(1-2-11(10)15)8-14-5-3-13-4-6-14;;/h1-2,7,13,15H,3-6,8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZKCBUZLVZUFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC(=C(C=C2)O)Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-5-carboxamide](/img/structure/B2835629.png)

![2,5-Dimethyl-4-(phenylmethoxycarbonylamino)thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2835631.png)

![Isopropyl 2-(ethylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2835643.png)

![1-[7-(4-Methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxylic acid](/img/structure/B2835650.png)

![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzenesulfonamide](/img/structure/B2835652.png)